![molecular formula C9H21NO B1203623 4-(Diethylamino)-3-methylbutan-2-ol CAS No. 2683-59-2](/img/structure/B1203623.png)
4-(Diethylamino)-3-methylbutan-2-ol
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Description
4-(Diethylamino)-3-methylbutan-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H21NO and its molecular weight is 159.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Structure
Molecular Characteristics:
- IUPAC Name: 4-(Diethylamino)-3-methylbutan-2-ol
- Molecular Weight: 159.27 g/mol
- CAS Number: 2683-59-2
The structure of this compound consists of a diethylamino group attached to a 3-methylbutanol skeleton, which contributes to its solubility and reactivity in various chemical environments.
Pharmacological Uses
This compound has been studied for its potential use in pharmacology, particularly as a precursor for synthesizing various pharmaceutical agents. Its ability to act as a base allows it to facilitate reactions that yield more complex molecules.
Case Study:
A study demonstrated its role in synthesizing novel antihypertensive drugs. The compound was used as an intermediate in the synthesis of derivatives that showed significant blood pressure-lowering effects in animal models .
Biochemical Research
This compound is also utilized in biochemical assays due to its ability to inhibit certain enzymes. For example, it has been shown to inhibit lysosomal phospholipase A2, which is crucial in studying drug-induced phospholipidosis—a condition characterized by the accumulation of phospholipids within lysosomes .
Data Table: Inhibition Potency Against Phospholipase A2
Compound | Inhibition IC50 (µM) |
---|---|
This compound | 15.5 |
Standard Inhibitor (Amiodarone) | 10.0 |
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications, making it suitable for creating diverse chemical entities.
Synthesis Example:
Researchers reported the use of this compound in phase-transfer catalysis, which improved yields in the synthesis of other alcohols and amines .
Chemical Manufacturing
In industrial settings, this compound is employed as a solvent and reagent in the production of agrochemicals and specialty chemicals. Its properties facilitate reactions that require polar solvents.
Flavoring and Fragrance Industry
Due to its pleasant odor profile, this compound is also explored for use in flavoring agents and fragrances, enhancing the sensory attributes of consumer products .
Properties
CAS No. |
2683-59-2 |
---|---|
Molecular Formula |
C9H21NO |
Molecular Weight |
159.27 g/mol |
IUPAC Name |
4-(diethylamino)-3-methylbutan-2-ol |
InChI |
InChI=1S/C9H21NO/c1-5-10(6-2)7-8(3)9(4)11/h8-9,11H,5-7H2,1-4H3 |
InChI Key |
YNFJYASMJRVCGL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)C(C)O |
Canonical SMILES |
CCN(CC)CC(C)C(C)O |
Synonyms |
1-diethylamino-3-hydroxy-2-methylbutane |
Origin of Product |
United States |
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